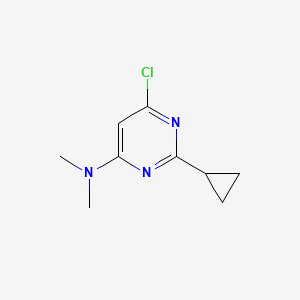
6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine
Descripción general
Descripción
6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C9H12ClN3 and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative notable for its potential biological activities, particularly in the realms of antiangiogenic properties and as a possible therapeutic agent in cancer treatment. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H12ClN3
- Molecular Weight : 197.66 g/mol
- IUPAC Name : this compound
The compound features a chlorinated pyrimidine core with a cyclopropyl group and dimethylamino substituents, which are known to influence its pharmacological properties.
Antiangiogenic Properties
Research indicates that this compound exhibits significant antiangiogenic activity , which refers to the ability to inhibit the formation of new blood vessels from pre-existing ones. This property is crucial in cancer therapy, as tumors often require angiogenesis for growth and metastasis.
A study highlighted that this compound could inhibit endothelial cell proliferation, a key process in angiogenesis, thereby potentially limiting tumor growth and spread.
Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, which is essential for effective cancer treatment:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 1.93 | Apoptosis induction |
| U-937 (monocytic leukemia) | 2.84 | Cell cycle arrest |
| CEM (T acute lymphoblastic) | 0.48 | Apoptosis and proliferation inhibition |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies, including:
- Microwave-Assisted Synthesis : This method has been shown to enhance yield and reduce reaction time compared to traditional heating methods.
- Aromatic Nucleophilic Substitution : Utilizing substituted anilines with chlorinated pyrimidines can yield this compound effectively.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antiangiogenic Effects : A comprehensive study reported that derivatives of pyrimidine, including this compound, exhibited significant antiangiogenic properties, suggesting potential therapeutic applications in oncology.
- Cytotoxicity Evaluation : In vitro tests indicated that the compound effectively inhibited cell proliferation in multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being predominant .
- Comparative Analysis : When compared with other pyrimidine derivatives, this compound demonstrated superior activity against specific cancer types, highlighting its potential as a lead compound for drug development .
Propiedades
IUPAC Name |
6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-13(2)8-5-7(10)11-9(12-8)6-3-4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIFZMLYRCKHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















